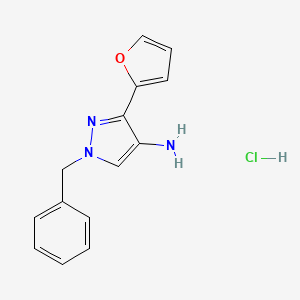

1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride involves several steps of chemical reactions, starting from basic heterocyclic scaffolds. In one study, the synthesis began with the N-methylation of 5-nitro-1H-indazole using a KOH–DMSO system, which produced a mixture of nitroindazoles. These isomers were then reduced to yield 1-methyl-1H-indazole-6-amine. Further reaction with furoyl chloride led to the formation of N-(1-methylindazol-6-yl)furan-2-carboxamide. Subsequent treatment with P2S5 in pyridine resulted in the carbothioamide derivative. The final compound, 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, was synthesized through Jacobson oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium .

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of heterocyclic moieties such as pyrazole, furan, and benzothiazole. These structures are often synthesized through the condensation of different heterocyclic amines with various electrophiles, leading to a diverse range of compounds with potential biological activity. The presence of the furan ring, in particular, is a common feature in these molecules, which is typically introduced through reactions with furoyl chloride or similar furan derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include N-methylation, reduction, condensation, and oxidation. The versatility of the synthesized compounds allows for further transformations, such as formylation and acylation, which can modify the chemical properties and potential applications of the molecules. For instance, the reaction of a thiazolo benzimidazole derivative with various N-nucleophiles led to the formation of different arylaminopropenone derivatives and heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidinethiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the rings contributes to the compounds' polarity, solubility, and potential for forming hydrogen bonds. These properties are crucial for the biological activity of the molecules and their interaction with biological targets. The introduction of substituents like the benzyl group can further affect the lipophilicity and overall pharmacokinetic profile of the compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

1-Benzyl-3-(furan-2-yl)pyrazol-4-amine; hydrochloride serves as a precursor in the synthesis of novel organic compounds. Researchers have developed methods for the synthesis of complex molecules by reacting this compound with other reagents. For instance, its use in the preparation of pyrazole derivatives through reactions with various binucleophiles has been demonstrated. These reactions lead to the formation of compounds with potential biological and pharmacological activities, such as antimicrobial, antiviral, and anticancer properties (Yıldırım & Kandemirli, 2005).

Catalytic Applications

The compound has also been involved in studies focusing on catalytic applications, particularly in the synthesis of heterocyclic compounds. For example, Ru(II)-catalyzed ortho-C-H amination of arenes and heteroarenes at room temperature, including pyrazole, thiophene, benzothiophene, furan, benzofuran, and indole, showcases its versatility in facilitating the formation of complex structures under mild conditions (Shang et al., 2013).

Material Science and Corrosion Inhibition

In the realm of material science, derivatives of 1-Benzyl-3-(furan-2-yl)pyrazol-4-amine; hydrochloride have been synthesized and evaluated as corrosion inhibitors for metals in acidic environments. This research is crucial for developing new materials with enhanced durability and resistance to degradation, contributing to longer lifespans of metal components in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial and Anticancer Activities

Compounds synthesized from 1-Benzyl-3-(furan-2-yl)pyrazol-4-amine; hydrochloride have been evaluated for their antimicrobial and anticancer activities. These studies aim to identify new therapeutic agents by exploring the biological activities of novel synthetic compounds. The synthesis of pyrazoline derivatives bearing a 1,4-benzoxazinone moiety and their subsequent evaluation for antimicrobial activity is an example of the potential pharmacological applications of these compounds (Raviteja, Lingaiah, & Rajeeva, 2017).

Safety and Hazards

Zukünftige Richtungen

The future directions for “1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride” could involve further exploration of its potential biological activities. For instance, some pyrazole compounds have demonstrated moderate to good antifungal activity . Therefore, “this compound” could be investigated for similar properties. Additionally, the compound could be used in the synthesis of other chemical compounds, given the various reactions it can participate in .

Wirkmechanismus

Target of Action

The primary targets of 1-Benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride Similar compounds have been shown to interact with various biological targets

Mode of Action

The exact mode of action of This compound It’s known that similar compounds interact with their targets, leading to changes in cellular processes . More studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been found to influence various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties significantly impact the bioavailability of a compound . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to have various biological activities

Eigenschaften

IUPAC Name |

1-benzyl-3-(furan-2-yl)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O.ClH/c15-12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-18-13;/h1-8,10H,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEORZMXAAUNTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CO3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)